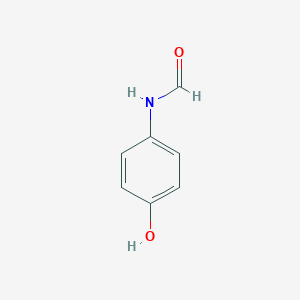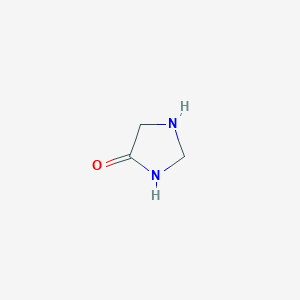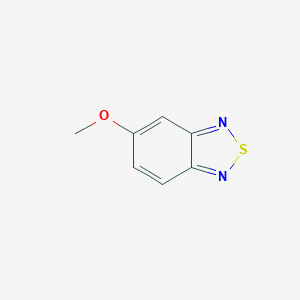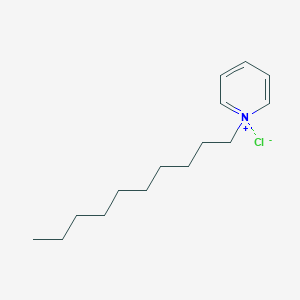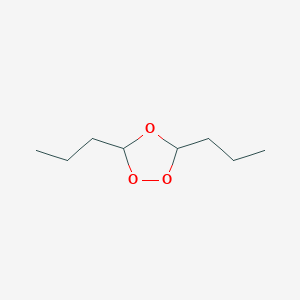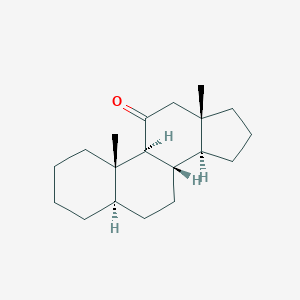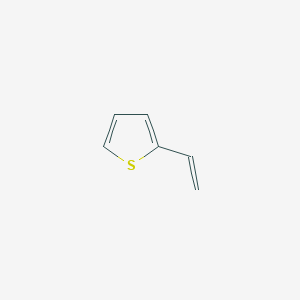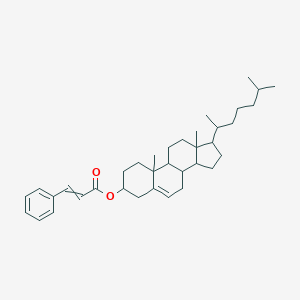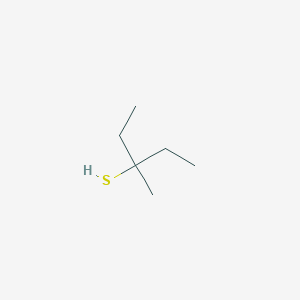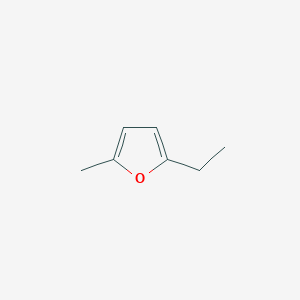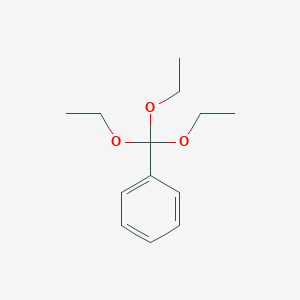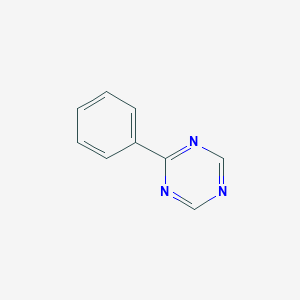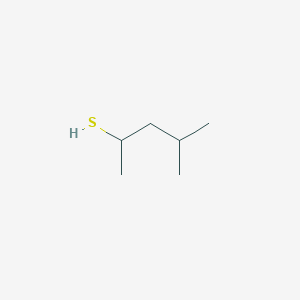
2-Pentanethiol, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanethiol, 4-methyl- is a colorless liquid with a strong odor. It is a chemical compound that belongs to the class of thiols and is also known as 4-methyl-2-pentanethiol. This compound is used in various industries, including the fragrance and flavor industry, as well as in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Pentanethiol, 4-methyl- is used in various scientific research applications, including the study of olfactory receptors and the sense of smell. This compound is known to have a strong odor and can be used to stimulate olfactory receptors in the nose. It is also used in the study of chemical communication in animals, as it is a common component of animal pheromones.
Wirkmechanismus
The mechanism of action of 2-Pentanethiol, 4-methyl- is not fully understood, but it is believed to interact with olfactory receptors in the nose, leading to the perception of a strong odor. It may also interact with other receptors in the body, leading to various physiological effects.
Biochemische Und Physiologische Effekte
2-Pentanethiol, 4-methyl- has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to stimulate the release of certain hormones, such as luteinizing hormone and follicle-stimulating hormone. It has also been shown to have an effect on the immune system, increasing the production of certain cytokines. Additionally, it has been shown to have an effect on the central nervous system, leading to changes in behavior and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pentanethiol, 4-methyl- in lab experiments is its strong odor, which makes it a useful tool for studying olfactory receptors and chemical communication in animals. However, its strong odor can also be a limitation, as it may interfere with other experiments or cause discomfort to researchers.
Zukünftige Richtungen
There are many future directions for research on 2-Pentanethiol, 4-methyl-. One area of interest is the study of its effects on human health, particularly its potential as a therapeutic agent for various conditions. Another area of interest is the study of its role in chemical communication in animals and its potential as a tool for pest control. Additionally, further research is needed to fully understand its mechanism of action and its effects on various physiological systems.
Synthesemethoden
2-Pentanethiol, 4-methyl- can be synthesized by reacting 4-methyl-2-pentanone with hydrogen sulfide gas in the presence of a catalyst such as zinc chloride. The reaction takes place under high pressure and high temperature conditions. The resulting product is then purified by distillation to obtain 2-Pentanethiol, 4-methyl-.
Eigenschaften
CAS-Nummer |
1639-05-0 |
|---|---|
Produktname |
2-Pentanethiol, 4-methyl- |
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
4-methylpentane-2-thiol |
InChI |
InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
JBCIMWBQDMBMMP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)S |
Kanonische SMILES |
CC(C)CC(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



